molecular formula C11H9NO2 B2900687 6-Methylisoquinoline-5-carboxylic acid CAS No. 1824316-33-7

6-Methylisoquinoline-5-carboxylic acid

Cat. No. B2900687
CAS RN: 1824316-33-7
M. Wt: 187.198
InChI Key: OFMFQCKAVYMADW-UHFFFAOYSA-N
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Description

6-Methylisoquinoline-5-carboxylic acid is a chemical compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 . It is a powder in physical form . The IUPAC name for this compound is 6-methyl-5-isoquinolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11(13)14/h2-6H,1H3,(H,13,14) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 187.19 . The storage temperature is 4 degrees Celsius . Unfortunately, specific information about its boiling point, melting point, and solubility was not found in the sources I accessed.

Mechanism of Action

The mechanism of action of 6-Methylisoquinoline-5-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of COX-2 and LOX, which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. This compound has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which are involved in the pathogenesis of various diseases, including cancer and inflammatory disorders. This compound has also been shown to exhibit antioxidant activity, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

6-Methylisoquinoline-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to exhibit a wide range of biological activities, which makes it a useful tool for studying various biological processes. However, this compound also has some limitations. It has a low solubility in water, which can make it difficult to use in some experiments. It also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several potential future directions for research on 6-Methylisoquinoline-5-carboxylic acid. One area of interest is the development of this compound-based drugs for the treatment of various diseases, including cancer and inflammatory disorders. Another area of interest is the study of the mechanism of action of this compound, which may help to identify new targets for drug development. Additionally, research on the synthesis and characterization of this compound derivatives may lead to the development of more potent and selective compounds for use in scientific research.

Synthesis Methods

6-Methylisoquinoline-5-carboxylic acid can be synthesized through various methods, including the Pictet-Spengler reaction and the Friedländer synthesis. The Pictet-Spengler reaction involves the condensation of an amino acid with an aldehyde or ketone, followed by cyclization to form the isoquinoline ring. The Friedländer synthesis, on the other hand, involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the isoquinoline ring.

Scientific Research Applications

6-Methylisoquinoline-5-carboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound has also been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in inflammation and cancer.

Safety and Hazards

The safety information for 6-Methylisoquinoline-5-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific hazards and precautions that should be taken when handling the compound.

properties

IUPAC Name

6-methylisoquinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-6-12-5-4-9(8)10(7)11(13)14/h2-6H,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMFQCKAVYMADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1824316-33-7
Record name 6-methylisoquinoline-5-carboxylic acid
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